molecular formula C9H13NO2 B12566989 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene CAS No. 143877-30-9

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene

Katalognummer: B12566989
CAS-Nummer: 143877-30-9
Molekulargewicht: 167.20 g/mol
InChI-Schlüssel: OWOHMVCQYROEPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is an organic compound with a unique structure that includes a nitro group attached to a propene moiety, which is further connected to a cyclohexene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene can be achieved through several methods. One common approach involves the nitration of cyclohexene derivatives followed by the introduction of the propene moiety. This process typically requires the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to ensure the selective formation of the nitro group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like LAH, sodium borohydride (NaBH₄), and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or higher oxidation state compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene involves its interaction with molecular targets through its nitro and propene moieties. The nitro group can participate in redox reactions, while the propene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: Similar structure with a carboxylate group instead of a nitro group.

    2-[(4-Nitrophenyl)carbonyl]cyclohex-1-ene-1-yl 4-nitrobenzoate: Contains a nitro group and a cyclohexene ring but with additional functional groups.

Uniqueness

4-(2-Nitroprop-1-en-1-yl)cyclohex-1-ene is unique due to its specific combination of a nitro group and a propene moiety attached to a cyclohexene ring

Eigenschaften

CAS-Nummer

143877-30-9

Molekularformel

C9H13NO2

Molekulargewicht

167.20 g/mol

IUPAC-Name

4-(2-nitroprop-1-enyl)cyclohexene

InChI

InChI=1S/C9H13NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-3,7,9H,4-6H2,1H3

InChI-Schlüssel

OWOHMVCQYROEPK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1CCC=CC1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.